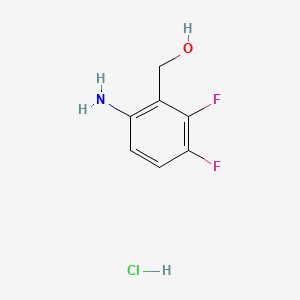
(6-Amino-2,3-difluorophenyl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-2,3-difluorophenyl)methanol hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methanol group attached to a benzene ring, forming a hydrochloride salt. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-difluorophenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of amino and fluorine groups onto a benzene ring, followed by the addition of a methanol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
(6-Amino-2,3-difluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(6-Amino-2,3-difluorophenyl)methanol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Amino-2,3-difluorophenyl)methanol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amino and fluorine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to (6-Amino-2,3-difluorophenyl)methanol hydrochloride include:
- (6-Amino-2,3-dichlorophenyl)methanol
- (6-Amino-2,3-dibromophenyl)methanol
- (6-Amino-2,3-diiodophenyl)methanol
Uniqueness
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.
特性
分子式 |
C7H8ClF2NO |
|---|---|
分子量 |
195.59 g/mol |
IUPAC名 |
(6-amino-2,3-difluorophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-5-1-2-6(10)4(3-11)7(5)9;/h1-2,11H,3,10H2;1H |
InChIキー |
HYMUXYLTGYTHGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)CO)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


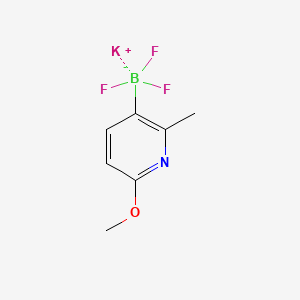
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

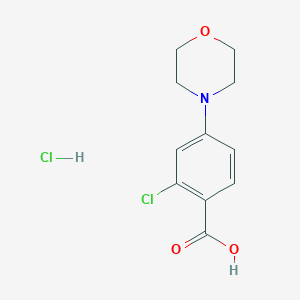
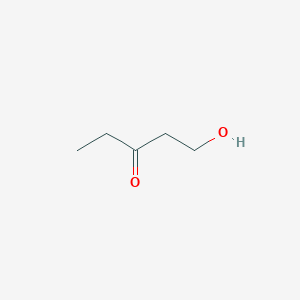
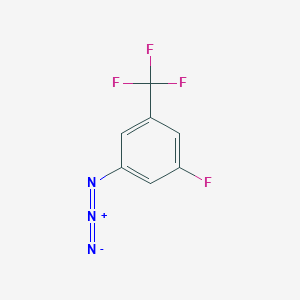
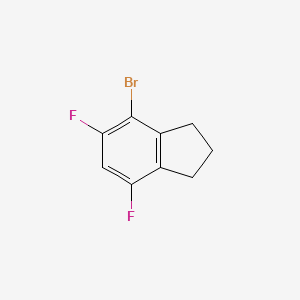
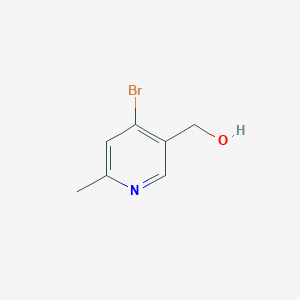
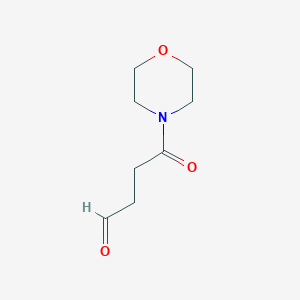
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
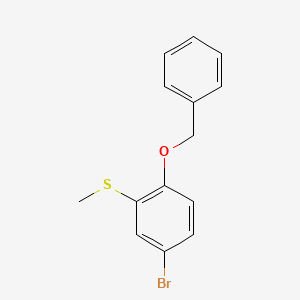
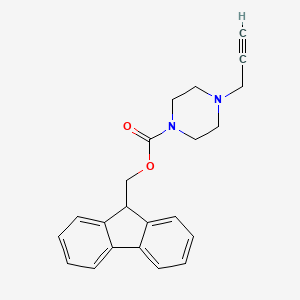
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
